molecular formula C10H12O2 B8771595 5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 88631-82-7

5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B8771595
CAS No.: 88631-82-7
M. Wt: 164.20 g/mol
InChI Key: VYMGFLWOZDJVAP-UHFFFAOYSA-N
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Description

5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H12O2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, characterized by the presence of two methyl groups at the 5th and 8th positions of the benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with methylating agents to introduce the methyl groups at the desired positions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine
  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
  • 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Uniqueness

5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions with biological targets. This distinct structure can result in different properties and applications compared to its analogs .

Properties

CAS No.

88631-82-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5,8-dimethyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H12O2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-4H,5-6H2,1-2H3

InChI Key

VYMGFLWOZDJVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)OCCO2

Origin of Product

United States

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